5,6-Dihydropyrrolo[1,2-c]imidazol-7-one is a heterocyclic compound characterized by a fused pyrrole and imidazole ring system. Its molecular formula is , and it is known for its potential applications in medicinal chemistry and materials science. This compound features a unique structural arrangement that allows it to participate in various chemical reactions, making it a subject of interest in both academic and industrial research.
The compound can be synthesized through several methods, including the annulation of the imidazole ring to a pyrrole precursor. The synthesis typically involves starting materials that are readily available in chemical laboratories, allowing for efficient production.
5,6-Dihydropyrrolo[1,2-c]imidazol-7-one falls under the category of heterocycles, specifically those containing nitrogen atoms in their ring structures. It is classified as an imidazole derivative, which contributes to its biological activity and reactivity.
The synthesis of 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one can be achieved through various synthetic routes:
The synthesis often involves controlling reaction parameters such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques like continuous flow reactors may also be employed for industrial-scale production to enhance efficiency.
5,6-Dihydropyrrolo[1,2-c]imidazol-7-one features a fused bicyclic structure that includes both a pyrrole and an imidazole ring. The key structural characteristics include:
5,6-Dihydropyrrolo[1,2-c]imidazol-7-one can undergo several types of chemical reactions:
Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly used. Reaction conditions such as pH and temperature are critical for achieving desired selectivity and yield.
The mechanism of action for 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one primarily involves its interaction with biological macromolecules:
Relevant data indicate that these properties contribute significantly to its utility in various applications within chemistry and biology .
5,6-Dihydropyrrolo[1,2-c]imidazol-7-one has several scientific uses:
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for constructing the 5,6-dihydropyrrolo[1,2-c]imidazol-7-one scaffold, particularly for targeting protein-protein interactions. NMR-based screening of fragment libraries (>13,800 compounds) against the WDR5 protein identified the dihydropyrroloimidazole core (e.g., fragment F-1, Ki = 323 µM) as a promising hit due to its high ligand efficiency (LE = 0.34) and favorable drug-like properties [1]. X-ray co-crystallization revealed that the bicyclic imidazole moiety binds deeply within the WIN-site's S2 pocket, forming critical interactions: the imidazole nitrogen hydrogen-bonds with the backbone carbonyl of C261 (2.8 Å distance), while the scaffold stacks between F133 and F263 aromatic residues [1]. Structure-based optimization expanded the pendant phenyl group toward solvent-exposed regions (S4/S5 pockets), yielding compounds with dissociation constants <10 nM and micromolar cellular activity against AML leukemia cells. This approach demonstrated the scaffold's versatility as a non-peptidic arginine mimetic with reduced basicity (calculated pKb 5.4–5.9) compared to traditional amidines (pKb ~11) [1] [8].
Table 1: Fragment Optimization of Dihydropyrroloimidazoles
Fragment/Compound | Binding Affinity (Ki) | Ligand Efficiency | Key Structural Features |
---|---|---|---|
F-1 (Core fragment) | 323 µM | 0.34 | Weak basicity, no H-bond donors |
Early lead | <100 nM | 0.29 | S2 pocket occupancy |
Optimized compound | <10 nM | 0.25 | S2/S4/S5 multi-pocket engagement |
Cycloaddition reactions provide efficient access to functionalized dihydropyrroloimidazolones. The reaction of 3-phenacylbenzimidazolium bromides with activated alkynes like ethyl propiolate or 3-butyn-2-one generates complex product distributions dominated by either pyrrolo[1,2-a]benzimidazoles or pyrrolo[1,2-a]quinoxalines, depending on reaction conditions [7]. Mechanistic studies revealed that solvent polarity and temperature critically influence regioselectivity: polar aprotic solvents (DMF) favor pyrrolo[1,2-a]quinoxaline formation via ring-opening/cyclization cascades, while nonpolar solvents (toluene) promote classical [3+2] cycloadducts [7] [8]. A novel modification uses Tosylmethylisocyanide (TosMIC) in a [3+2] cycloaddition with acylethynylpyrroles, yielding 3-amino-substituted derivatives under mild conditions. This method achieves moderate to high yields (45-78%) and tolerates electron-withdrawing substituents on the alkyne component [4] [8].
Table 2: Cycloaddition Pathways and Outcomes
Dipolarophile | Conditions | Major Product | Yield Range | Regioselectivity Factor |
---|---|---|---|---|
Ethyl propiolate | Toluene, 80°C | Pyrrolo[1,2-a]benzimidazole | 50-65% | 8:1 |
3-Butyn-2-one | DMF, 25°C | Pyrrolo[1,2-a]quinoxaline | 60-78% | 1:12 |
TosMIC + Acylethynylpyrrole | MeOH, 0°C to RT | 3-Aminopyrroloimidazolone | 45-70% | N/A |
Solvent-free mechanochemistry utilizing Al₂O₃ as a solid mediator enables rapid and eco-friendly assembly of the dihydropyrroloimidazolone core. The method involves high-speed ball milling of imidazole derivatives with acrolein in the presence of acidic Al₂O₃, achieving near-quantitative yields (87-95%) within 30 minutes [2] [8]. Al₂O₃'s dual role involves surface activation via Lewis acid sites (facilitating imine/enamine formation) and water absorption (driving equilibrium toward product). This technique significantly outperforms solution-phase methods (traditional reflux in dioxane/acetic acid, 24 hours, 87% yield) by reducing reaction times 48-fold and eliminating organic solvent waste [2] [4]. Scale-up studies demonstrate linear scalability to 50g without yield erosion, highlighting industrial applicability. The process exemplifies green chemistry principles: E-factor <0.1, high atom economy (89%), and minimal purification requirements [8].
Enantiopure 5,6-dihydropyrrolo[1,2-c]imidazol-7-ones are accessible via lipase-catalyzed kinetic resolution under continuous flow conditions. Immobilized Candida antarctica lipase B (Novozyme 435®) in a solid-phase glass column reactor selectively acylates the (R)-enantiomer of racemic 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol using isopropenyl acetate as acyl donor [2] [6]. Key parameters enabling high enantioselectivity include:
The dihydropyrroloimidazolone scaffold undergoes strategic modifications to generate task-specific ionic liquids (ILs). Enantiopure 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol serves as a cationic precursor that undergoes quaternization with alkyl halides (e.g., methyl iodide, butyl bromide) followed by anion exchange with bistriflimide [NTf₂]⁻ or tetrafluoroborate [BF₄]⁻ [2] [5]. Key properties of these IL derivatives include:
Table 3: Ionic Liquid Derivatives and Properties
Cation Core | Anion | Melting Point (°C) | Viscosity (cP) | Application |
---|---|---|---|---|
N-methyl-pyrroloimidazolium | [NTf₂]⁻ | -35 | 85 | Asymmetric organocatalysis |
N-butyl-pyrroloimidazolium | [BF₄]⁻ | 12 | 142 | Chiral electrochemical sensors |
N-phosphonopropyl-imidazolium | [OTf]⁻ | -22 | 110 | Biomimetic membrane transport |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0